4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical properties like melting point, boiling point, solubility, and chemical properties like acidity, basicity, reactivity.Scientific Research Applications
Synthesis and Derivatives
Facile Synthesis of Tetrazepin Derivatives : Vahedi et al. (2010) described the conversion of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4 H )-one into 4-amino-6-methy-3-(methylthio)-1,2,4-triazin-5(4 H )-one. This compound then serves as a building block for synthesizing novel tetrazepine derivatives, highlighting its role in creating a variety of heterocyclic compounds (Vahedi, Rajabzadeh, & Farvandi, 2010).
Synthesis of Thiadiazolotriazinones as Antimicrobial Agents : Ashok and Holla (2007) synthesized compounds using 4-amino-6-(4-methylthiobenzyl)-3-mercapto-1,2,4-triazin-5(4H)-one, testing their antibacterial and antifungal activity, indicating its potential in pharmaceutical applications (Ashok & Holla, 2007).
Molecular Structure and Reactions
Structural Elucidation by NMR Spectroscopy : Jacobsen and Rose (1988) explored the molecular structure of N-Methyl 3-Amino-1,2,4-Triazin-5(2H)-Ones, derived from the methylation of 3-amino-1,2,4-triazin-5(2H)-one. Their research contributes to the understanding of its molecular properties (Jacobsen & Rose, 1988).
Electroreduction of Organic Compounds : Zuman et al. (1998) investigated the electrochemical reduction of 1,2,4-triazines, including compounds like metamitron and metribuzin, related to 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. This study is significant for understanding the electrochemical properties of these compounds (Zuman, Riedl, Liška, & Ludvík, 1998).
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it.
Future Directions
This involves predicting potential applications of the compound based on its properties and suggesting areas for further research.
Please consult a professional chemist or a reliable database for specific information on “4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one”.
properties
IUPAC Name |
4-amino-6-methyl-3-methylsulfanyl-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-3-4(10)9(6)5(11-2)8-7-3/h6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWGENIBCSVSNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172173 | |
Record name | 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one | |
CAS RN |
18826-96-5 | |
Record name | 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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